Dimethyl cyclopentane-1,1-dicarboxylate

Vue d'ensemble

Description

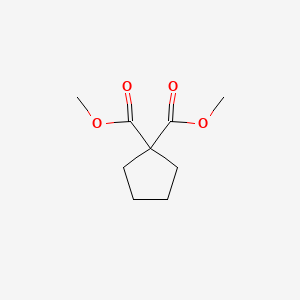

Dimethyl cyclopentane-1,1-dicarboxylate is an organic compound with the molecular formula C9H14O4. It is a derivative of cyclopentane, featuring two ester groups attached to the same carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethyl cyclopentane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentane-1,1-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Dimethyl cyclopentane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form cyclopentane-1,1-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups to alcohols.

Substitution: Reagents such as sodium methoxide (NaOCH3) can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Cyclopentane-1,1-dicarboxylic acid.

Reduction: Cyclopentane-1,1-dimethanol.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Dimethyl cyclopentane-1,1-dicarboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that lead to the formation of complex organic molecules.

Case Study: Synthesis of Pharmaceuticals

Research indicates that this compound can be utilized in the synthesis of cyclopropane derivatives, which are crucial in drug development due to their biological activity. For instance, the preparation of cyclopropane-1,1-dicarboxylic acid esters has been demonstrated to yield compounds useful as intermediates for pharmaceuticals and insecticides .

Applications in Organic Synthesis

This compound is extensively used as a building block in organic synthesis, particularly in the formation of cyclic compounds and as a precursor for various organic reactions.

In material science, this compound is employed as a solvent and reagent in the production of polymers and other advanced materials.

Case Study: Polymer Production

The compound has been shown to facilitate the synthesis of high-performance polymers by acting as a solvent that improves reaction conditions and product quality . Its ability to dissolve various reactants allows for more efficient polymerization processes.

Environmental Applications

Recent studies have explored the potential use of this compound in environmental applications, particularly in developing biodegradable materials.

Research Insights

Research has indicated that derivatives of this compound can be integrated into biodegradable plastics, reducing environmental impact while maintaining material properties . This application aligns with global efforts to create sustainable materials.

Mécanisme D'action

The mechanism of action of dimethyl cyclopentane-1,1-dicarboxylate involves its interaction with various molecular targets. In chemical reactions, the ester groups are typically the reactive sites, undergoing transformations such as hydrolysis, reduction, or substitution. The pathways involved depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Dimethyl cyclopentane-1,3-dicarboxylate: Similar structure but with ester groups at different positions.

Diethyl cyclopentane-1,1-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.

Cyclopentane-1,1-dicarboxylic acid: The parent acid form of the compound

Uniqueness: Dimethyl cyclopentane-1,1-dicarboxylate is unique due to the positioning of its ester groups on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other cyclopentane derivatives and makes it a valuable compound in synthetic chemistry .

Activité Biologique

Dimethyl cyclopentane-1,1-dicarboxylate (DMCPD) is a compound with significant potential in various biological applications, including medicinal chemistry and environmental toxicology. This article explores the biological activity of DMCPD, focusing on its pharmacological properties, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two carboxylate groups attached to a cyclopentane ring. The compound is known for its moderate lipophilicity, indicated by a consensus log value of approximately 1.16, suggesting its potential for permeability across biological membranes .

Pharmacological Activity

1. Antioxidant Activity:

Research indicates that DMCPD exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems. Its ability to scavenge free radicals may contribute to its protective effects against cellular damage .

2. Enzyme Inhibition:

DMCPD has been studied for its interaction with various enzymes. Notably, it does not inhibit key cytochrome P450 enzymes (CYPs), such as CYP1A2 and CYP3A4, which are crucial for drug metabolism . This lack of inhibition suggests that DMCPD may have a favorable safety profile when used in conjunction with other medications.

3. Biological Pathways:

The compound is also involved in metabolic pathways that facilitate the detoxification of electrophilic compounds through conjugation with glutathione. This pathway is essential for the clearance of potentially harmful substances from the body .

Toxicological Studies

Case Study: Environmental Toxicology

A study conducted on the effects of DMCPD on aquatic organisms demonstrated its low toxicity levels in fathead minnows (Pimephales promelas). The research revealed that even at higher concentrations, DMCPD did not significantly affect survival rates or reproductive success, indicating a low environmental risk profile .

Data Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antioxidant Activity | Scavenges free radicals; protects against oxidative stress |

| Enzyme Inhibition | No significant inhibition of CYP enzymes; favorable safety profile |

| Metabolic Pathways | Involved in glutathione conjugation; aids in detoxification |

| Aquatic Toxicity | Low toxicity observed in fathead minnows; minimal impact on survival/reproduction |

Propriétés

IUPAC Name |

dimethyl cyclopentane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWFABKKWDZKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504273 | |

| Record name | Dimethyl cyclopentane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74090-15-6 | |

| Record name | Dimethyl cyclopentane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of dimethyl cyclopentane-1,1-dicarboxylate derivatives in the synthesis of carbocyclic nucleosides?

A: this compound derivatives serve as crucial starting materials for constructing the carbocyclic core of nucleosides. In the referenced study, these compounds underwent various chemical transformations, including base-catalyzed additions, reductions, and protecting group manipulations. These steps ultimately led to the successful synthesis of key intermediates like (2R,4R)-1,1-bis(hydroxymethyl)-4-methoxycyclopentan-2-ol and (3R,4R)-1,1-bis(hydroxymethyl)cyclopentane-3,4-diol, which are essential building blocks for carbocyclic nucleosides [].

Q2: Can you provide an example of a reaction involving this compound described in the paper?

A: The paper describes the synthesis of racemic dimethyl 4-methoxy-2-hydroxycyclopentane-1,1-dicarboxylates (compounds 11 and 12) []. This reaction involves a base-catalyzed addition of methanol to dimethyl (4-oxobut-2-en-1-yl)malonate (compound 6). This illustrates how the cyclopentane ring system can be further functionalized through these reactions, paving the way for the synthesis of more complex carbocyclic nucleoside precursors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.